molecular formula C10H9NOS2 B3139499 4-(2-propynyl)-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one CAS No. 477845-64-0

4-(2-propynyl)-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one

Cat. No.: B3139499
CAS No.: 477845-64-0
M. Wt: 223.3 g/mol
InChI Key: OHWDWVVLWHOOKB-UHFFFAOYSA-N
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Description

4-(2-propynyl)-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one is a bicyclic heterocyclic compound featuring a fused thiophene and thiazepinone core. The 2-propynyl substituent at the 4-position introduces a reactive alkyne group, which influences its electronic and steric properties.

Properties

IUPAC Name

4-prop-2-ynyl-2,3-dihydrothieno[3,2-f][1,4]thiazepin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NOS2/c1-2-4-11-5-7-14-10-8(9(11)12)3-6-13-10/h1,3,6H,4-5,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHWDWVVLWHOOKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1CCSC2=C(C1=O)C=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-propynyl)-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one typically involves multistep reactions starting from readily available precursors. One common approach involves the cyclization of appropriate thieno and thiazepin intermediates under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the cyclization process .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(2-propynyl)-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the thieno or thiazepin rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce the corresponding alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

Mechanism of Action

The mechanism by which 4-(2-propynyl)-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its unique structural features. These interactions can modulate various biochemical pathways, leading to the observed biological activities .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituent at the 4-position significantly alters molecular weight, lipophilicity (logP), and topological polar surface area (TPSA). Below is a comparative analysis based on available

Compound Name Substituent Molecular Weight XLogP3 TPSA (Ų) Rotatable Bonds Key Features
4-(2-propynyl)-...thiazepin-5(2H)-one (Target) 2-propynyl ~241.3* ~3.0* 73.8* 2 Alkyne group enhances reactivity
4-(4-Fluorobenzyl)... () 4-fluorobenzyl ~335.4* ~4.0* 73.8 3 Increased lipophilicity, aromatic bulk
4-(2,6-Dichlorobenzyl)... () 2,6-dichlorobenzyl 344.3 4.4 73.8 2 High logP, halogenated aromatic ring
4-propyl-... () propyl 227.35 N/A N/A 1 Lower molecular weight, flexible alkyl chain

*Estimated values based on core structure and substituent contributions.

Key Observations :

  • The 2-propynyl group (estimated logP ~3.0) offers a balance between lipophilicity and solubility .
  • Steric Effects : Bulky substituents like 4-fluorobenzyl introduce rotatable bonds (3 vs. 2 in the target compound), which may affect conformational stability during target binding .
  • Reactivity : The 2-propynyl group’s alkyne moiety provides a site for click chemistry modifications, a feature absent in benzyl or alkyl analogs .

Pharmacological Implications

While direct activity data for the target compound is unavailable, analogs suggest:

  • Halogenated Derivatives : Enhanced binding to hydrophobic pockets in targets like G-protein-coupled receptors (GPCRs) due to halogen-bonding interactions .
  • Propynyl Group: Potential for covalent binding or prodrug strategies via alkyne-azide cycloaddition, enabling targeted drug delivery .
  • Propyl Analog () : Lower molecular weight (~227 Da) may improve metabolic stability but reduce target affinity compared to aromatic substituents .

Biological Activity

The compound 4-(2-propynyl)-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one is a member of the thiazepin family and has garnered attention for its potential biological activities. This article reviews the synthesis, pharmacological properties, and biological activities of this compound based on various studies and patents.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that incorporate thieno and thiazepin moieties. The specific synthetic routes can vary but often include cyclization steps that create the fused ring structure characteristic of thiazepines.

Anticancer Properties

Research has indicated that derivatives of thiazepine compounds exhibit significant anticancer activity. For instance, compounds similar to this compound have been tested against various cancer cell lines.

  • Case Study : A study evaluating the cytotoxic effects of thiazepine derivatives reported IC50 values ranging from low micromolar to submicromolar concentrations against different cancer cell lines. For example, a related compound demonstrated an IC50 of 1.35 μM against MAO B, which is a target in cancer therapy .

Antimicrobial Activity

The antimicrobial potential of thiazepine derivatives has also been explored. Some studies suggest that these compounds can inhibit the growth of specific bacterial strains.

  • Research Findings : A synthesized derivative showed moderate antibacterial activity against Gram-positive bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis .

Neuroprotective Effects

Thiazepine derivatives are being investigated for neuroprotective effects due to their ability to inhibit monoamine oxidase (MAO) enzymes.

  • Mechanism : Inhibition of MAO B is particularly relevant for neurodegenerative diseases like Parkinson's and Alzheimer's. The compound's structural similarity to known MAO inhibitors suggests it may interact with the enzyme in a reversible manner .

Data Table: Biological Activities Summary

Activity TypeReferenceIC50 Value (μM)Notes
AnticancerStudy on thiazepines1.35Effective against MAO B
AntimicrobialBacterial studyVariesModerate activity against Gram-positive bacteria
NeuroprotectionMAO inhibition studyNot specifiedPotential for treating neurodegenerative diseases

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2-propynyl)-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one
Reactant of Route 2
4-(2-propynyl)-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one

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